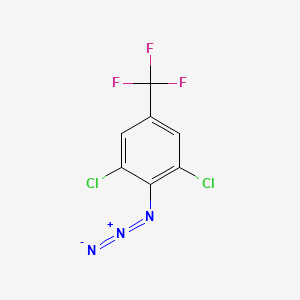

2,6-Dichloro-4-trifluoromethylphenylazide

Description

Significance of the Azide (B81097) Functional Group in Contemporary Chemical Synthesis

The azide functional group (–N₃) is a high-energy moiety of immense importance in modern organic chemistry. baseclick.eu Comprising three nitrogen atoms, this functional group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgwikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable reaction that forms stable 1,2,3-triazole rings and has found widespread use in materials science, drug discovery, and bioconjugation. wikipedia.orgacs.org

Beyond cycloadditions, azides serve as versatile precursors to other critical functional groups. They can be readily reduced to primary amines, making them valuable as protected amine synthons, particularly in the synthesis of complex molecules where mild deprotection conditions are necessary. wikipedia.org The Staudinger ligation, for instance, allows for the efficient conversion of an azide to an amine with triphenylphosphine, a reaction that is fundamental in chemical biology for linking biomolecules. wikipedia.org Furthermore, the thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations, enabling the synthesis of diverse nitrogen-containing heterocycles. nih.govresearchgate.net Despite their high energy content, organic azides exhibit remarkable stability towards many common reagents and reaction conditions, further cementing their role as a uniquely powerful tool in the synthetic chemist's arsenal. baseclick.eu

Impact of Perfluorinated and Polychlorinated Aromatic Substituents on Molecular Design and Reactivity

The introduction of fluorine, chlorine, and trifluoromethyl (CF₃) groups onto an aromatic ring dramatically alters its electronic and steric properties, providing a powerful strategy for fine-tuning molecular design and reactivity. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence, especially in multiple substitutions or as a CF₃ group, exerts a strong electron-withdrawing inductive effect on the aromatic ring. numberanalytics.commdpi.com This effect lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic system more electron-deficient and generally more stable and resistant to oxidation. numberanalytics.comacs.org

This pronounced electron deficiency has several key consequences for reactivity:

Nucleophilic Aromatic Substitution (SₙAr): Halogenated aromatics are significantly more susceptible to SₙAr reactions, where a nucleophile displaces a leaving group on the ring. The electron-withdrawing substituents stabilize the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction. researchgate.net

Cycloaddition Reactions: In the context of aryl azides, electron-withdrawing groups lower the LUMO energy of the azide. This enhances its reactivity in inverse-electron-demand 1,3-dipolar cycloadditions, where the reaction is primarily controlled by the interaction between the LUMO of the azide and the HOMO of an electron-rich dipolarophile. acs.orgresearchgate.net

Acidity and Basicity: The pKa of nearby functional groups is altered. For instance, anilines substituted with these groups are less basic, while phenols and benzoic acids become more acidic.

Molecular Properties: The CF₃ group, in particular, is valued in medicinal chemistry for its high lipophilicity and its ability to block metabolic oxidation at the position of attachment, often improving a drug candidate's metabolic stability and bioavailability. mdpi.com

The presence of multiple chlorine atoms also contributes significant steric bulk, which can direct the regioselectivity of reactions by hindering approaches to adjacent positions. numberanalytics.comnumberanalytics.com This combination of potent electronic and steric effects makes polychlorinated and perfluorinated scaffolds, such as the 2,6-dichloro-4-trifluoromethylphenyl group, highly valuable for constructing molecules with specific, tailored properties. nih.gov

Positioning of 2,6-Dichloro-4-trifluoromethylphenylazide within the Landscape of Electron-Deficient Aryl Azides

This compound stands as a prime example of a highly electron-deficient aryl azide. The cumulative electron-withdrawing power of two ortho-chlorine atoms and a para-trifluoromethyl group renders the aromatic ring exceptionally electron-poor. This electronic feature places the compound in a class of specialized reagents that exhibit enhanced reactivity in certain transformations compared to simple phenyl azide or azides with electron-donating groups. rsc.org

The primary utility of such electron-deficient azides is in 1,3-dipolar cycloaddition reactions. acs.orgresearchgate.net Specifically, this compound is an excellent substrate for Cu(I)-catalyzed cycloadditions with terminal alkynes. nih.govresearchgate.net This reaction proceeds efficiently at room temperature to regioselectively produce 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal and agricultural chemistry. nih.gov The electron-deficient nature of the aryl group accelerates the cycloaddition process. rsc.org

Research has demonstrated the successful synthesis of a series of novel 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- baseclick.euwikipedia.orgwikipedia.org-triazoles using this azide. nih.govresearchgate.net The reactions are characterized by high yields and exclusive formation of the 1,4-regioisomer, highlighting the precision of the CuAAC reaction with this substrate. nih.gov

Table 1: Synthesis of 1,2,3-Triazoles from this compound Data sourced from Hu, H., et al. (2008). nih.govresearchgate.net

| Alkyne Reactant | Product | Yield (%) |

| Phenylacetylene | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-phenyl-1H- baseclick.euwikipedia.orgwikipedia.org-triazole | 95 |

| 1-Pentyne | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-propyl-1H- baseclick.euwikipedia.orgwikipedia.org-triazole | 92 |

| 1-Hexyne | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-butyl-1H- baseclick.euwikipedia.orgwikipedia.org-triazole | 93 |

| 1-Heptyne | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-pentyl-1H- baseclick.euwikipedia.orgwikipedia.org-triazole | 90 |

| 3,3-Dimethyl-1-butyne | 4-tert-Butyl-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H- baseclick.euwikipedia.orgwikipedia.org-triazole | 88 |

The enhanced electrophilicity of this azide also makes it a candidate for other reactions characteristic of electron-deficient azides, such as serving as a precursor for electrophilic nitrenes or engaging in catalyst-free reactions with highly electron-rich partners like enamines or enolates. acs.orgresearchgate.netrsc.org

Historical Context and Evolution of Research on Aryl Azides

The study of aryl azides has a rich history dating back to the 19th century. The first synthesis of an organic azide, phenyl azide, was achieved by Peter Griess in 1864 through the reaction of phenyldiazonium with ammonia (B1221849). wikipedia.org This discovery opened the door to a new class of reactive organic compounds. In the 1890s, Theodor Curtius, who had previously discovered hydrazoic acid (HN₃), described the thermal rearrangement of acyl azides into isocyanates, a fundamental transformation now known as the Curtius rearrangement. wikipedia.org

For much of the 20th century, research on aryl azides focused on their utility as precursors to aryl nitrenes and their rearrangements. A major conceptual leap occurred with the work of Rolf Huisgen in the 1960s, who systematically investigated the 1,3-dipolar cycloaddition reaction of azides with alkynes. wikipedia.org However, these reactions often required elevated temperatures and produced mixtures of regioisomers, limiting their synthetic utility. nih.gov

The landscape of aryl azide chemistry was dramatically transformed at the beginning of the 21st century with the nearly simultaneous discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the groups of K. Barry Sharpless and Morten Meldal. wikipedia.org This reaction, a cornerstone of "click chemistry," provided a highly efficient, reliable, and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles under mild conditions. wikipedia.org This breakthrough broadened the application of aryl azides immensely, extending their use from traditional organic synthesis into materials science, chemical biology, and drug development. eurekaselect.com Concurrently, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) eliminated the need for a potentially cytotoxic copper catalyst, further expanding the use of azides in living systems (bioorthogonal chemistry). acs.orgresearchgate.net Modern research continues to explore novel synthetic methods for aryl azides and to harness their unique reactivity, particularly that of electron-deficient variants like this compound. eurekaselect.comorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1,3-dichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3N3/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-15-13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKFDWQNPJJVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599825 | |

| Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133152-04-2 | |

| Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 4 Trifluoromethylphenylazide and Precursor Analogues

Direct Introduction of the Azide (B81097) Moiety

The primary route for the synthesis of 2,6-dichloro-4-trifluoromethylphenylazide involves the conversion of the corresponding aniline (B41778), 2,6-dichloro-4-trifluoromethylaniline, into the target azide. This transformation is typically achieved through a diazotization reaction followed by nucleophilic displacement with an azide salt.

Diazotization and Subsequent Nucleophilic Azide Displacement Pathways

The synthesis of aryl azides from anilines is a well-established method. scielo.br The process for preparing this compound commences with the diazotization of 2,6-dichloro-4-trifluoromethylaniline. This reaction is typically carried out in an acidic medium, such as a mixture of hydrochloric acid and water, at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO₂) to generate the corresponding diazonium salt.

Following the formation of the diazonium salt, a solution of sodium azide (NaN₃) is introduced. The azide anion (N₃⁻) then acts as a nucleophile, displacing the diazonium group (N₂⁺) to yield this compound. researchgate.net The reaction is often stabilized by the presence of a buffer like sodium acetate. researchgate.net This two-step, one-pot procedure is a common and effective method for the preparation of a variety of aryl azides. scielo.br

Optimization of Experimental Conditions for Azide Formation Efficiency

The efficiency of the diazotization-azidation sequence is influenced by several experimental parameters. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The stoichiometry of the reagents, particularly the amounts of sodium nitrite and sodium azide, also plays a crucial role in maximizing the yield and minimizing the formation of byproducts. The pH of the reaction medium must be carefully controlled to ensure the efficient generation of the diazonium salt and subsequent nucleophilic attack by the azide ion. While specific optimization studies for 2,6-dichloro-4-trifluoromethylaniline are not extensively detailed in the provided search results, general principles for optimizing such reactions can be applied. These include the slow, controlled addition of reagents and vigorous stirring to ensure homogeneity.

Preparation of Halogenated Trifluoromethylphenylamine Precursors

The synthesis of the key precursor, 2,6-dichloro-4-trifluoromethylaniline, is a critical step and has been approached through various routes, primarily involving the controlled halogenation and amination of substituted benzotrifluorides.

Chlorination and Ammoniation Routes to 2,6-Dichloro-4-trifluoromethylaniline

One prominent synthetic pathway to 2,6-dichloro-4-trifluoromethylaniline starts from p-chlorobenzotrifluoride. This starting material undergoes a ring chlorination to produce 3,4,5-trichlorobenzotrifluoride. google.comjustia.com This intermediate is then subjected to an ammoniation reaction, where one of the chlorine atoms is displaced by an amino group to form the desired 2,6-dichloro-4-trifluoromethylaniline. google.comjustia.com The ammoniation is typically carried out using ammonia (B1221849) in a high-pressure reactor at elevated temperatures. google.com Another described method involves the direct chlorination of 4-trifluoromethylaniline to yield the target product. nbinno.com

The table below summarizes a patented method for the synthesis of 2,6-dichloro-4-trifluoromethylaniline from 3,4,5-trichlorobenzotrifluoride. google.com

| Parameter | Value |

| Starting Material | 3,4,5-Trichlorobenzotrifluoride |

| Reagent | High-concentration ammonia water |

| Reaction Vessel | 1000 L high-pressure reactor |

| Amount of Starting Material | 200 kg |

| Recovered Unreacted Starting Material | 18 kg |

| Yield of 2,6-dichloro-4-trifluoromethylaniline | 118.5 kg |

| Product Purity | > 99.0% |

| Calculated Yield | 70.63% |

An alternative approach involves the ammonolysis of 3,4-dichlorobenzotrifluoride (B146526) to produce 2-chloro-4-trifluoromethylaniline, which is then further chlorinated to give 2,6-dichloro-4-trifluoromethylaniline. quickcompany.in

Synthesis of Related Arylhydrazine Intermediates, e.g., (2,6-Dichloro-4-trifluoromethyl)phenylhydrazine

A related and important intermediate is (2,6-dichloro-4-trifluoromethyl)phenylhydrazine. This compound can be synthesized from 3,4,5-trichloro-4-trifluoromethylbenzene by reaction with hydrazine (B178648) hydrate (B1144303) in the presence of pyridine. The reaction mixture is refluxed, and after workup, the product is obtained. guidechem.com This hydrazine derivative is a valuable reagent in the synthesis of various heterocyclic compounds, such as pyrazoles. chemicalbook.com

The following table outlines the synthesis of (2,6-dichloro-4-trifluoromethyl)phenylhydrazine. guidechem.com

| Parameter | Value |

| Starting Material | 3,4,5-trichloro-4-trifluoromethylbenzene |

| Reagent | Hydrazine hydrate |

| Solvent/Catalyst | Pyridine |

| Reaction Temperature | 115-120 °C (reflux) |

| Reaction Time | 48 hours |

Regiochemical Control in Halogenation and Amination Processes

The regioselectivity of the chlorination and amination reactions is a critical factor in the synthesis of 2,6-dichloro-4-trifluoromethylaniline. The chlorination of p-chlorobenzotrifluoride can lead to a mixture of isomers, and obtaining the desired 3,4,5-trichlorobenzotrifluoride in high purity can be challenging. quickcompany.in Similarly, the subsequent ammoniation of 3,4,5-trichlorobenzotrifluoride must be carefully controlled to ensure the selective displacement of the chlorine atom at the 1-position to yield the desired 2,6-dichloro-4-trifluoromethylaniline, as the formation of other isomers is possible. The reaction conditions, including temperature, pressure, and the mole ratio of reactants, are key to maximizing the yield of the target compound. google.com For instance, it has been observed that the yield of 2,6-dichloro-4-trifluoromethylaniline from 3,4,5-trichlorobenzotrifluoride and ammonia is dependent on the mole ratio of the reactants, with an optimal ratio leading to a higher yield. google.com

Emerging Synthetic Strategies for Electron-Deficient Aryl Azides

The synthesis of electron-deficient aryl azides, such as this compound, presents unique challenges due to the reduced nucleophilicity of the corresponding aniline precursors. Traditional methods often require harsh conditions and may result in low yields. Consequently, significant research has focused on developing novel and more efficient synthetic strategies to access these valuable chemical intermediates. These emerging methods are crucial for the synthesis of pharmaceuticals, materials, and agrochemicals. nih.govnih.gov

One of the prominent strategies for synthesizing electron-deficient aryl azides involves the diazotization of an electron-deficient aniline followed by reaction with an azide source. For instance, the general synthesis of phenyl azide involves reacting aniline with sodium nitrite in an acidic solution to form a diazonium salt, which is then treated with sodium azide. mdpi.com However, the electron-withdrawing nature of substituents like trifluoromethyl and chlorine groups can deactivate the aromatic ring, making the initial diazotization step more challenging.

A significant advancement in the field is the use of nucleophilic aromatic substitution (SNAr) reactions. This approach is particularly effective for aryl systems that are highly electron-deficient. In this method, a suitable leaving group, such as a halogen, on the aromatic ring is displaced by an azide nucleophile, typically sodium azide. The presence of strong electron-withdrawing groups on the ring is essential as they activate the substrate towards nucleophilic attack. mdpi.com For example, 2-azido-3-nitropyridines can be synthesized from 2-chloro-3-nitropyridines using sodium azide. mdpi.com This strategy avoids the sometimes problematic diazotization of weakly basic anilines.

Another area of development involves the use of alternative azidating agents and catalytic systems. Research has explored various reagents beyond sodium azide to introduce the azido (B1232118) group under milder conditions. For instance, the synthesis of azidodifluoromethyl phenyl sulfone, a stable fluorinated azide, was achieved on a multi-gram scale from difluoromethyl phenyl sulfone using tosyl azide and a strong base at low temperatures. nih.gov This highlights a strategy where a carbanion precursor is reacted with an electrophilic azide source. nih.gov

Furthermore, base-catalyzed methodologies have emerged for transformations involving electron-deficient aryl azides, indicating the unique reactivity imparted by the electron-withdrawing substituents. nih.govrsc.org While these often describe reactions of the azides, the principles can inform their synthesis. For example, the enhanced electrophilicity of perfluoroaryl azides (PFAAs) allows them to react readily with nucleophiles. acs.orgresearchgate.net This increased reactivity is attributed to the highly electronegative fluorine atoms lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. researchgate.net This property makes them valuable for catalyst-free "click" reactions and bioconjugation. acs.org

The table below summarizes selected emerging strategies for the synthesis of electron-deficient aryl azides, highlighting the diversity of approaches being developed.

| Synthetic Strategy | Precursor Type | Key Reagents | Conditions | Product Type | Ref. |

| Diazotization-Azidation | Aniline | NaNO₂, HCl, NaN₃ | 0 °C to room temp. | Phenyl Azide | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl Halide (e.g., 2-chloro-3-nitropyridine) | NaN₃ | Not specified | 2-azido-3-nitropyridine | mdpi.com |

| Electrophilic Azidation | Fluorinated Sulfone | Tosyl Azide, t-BuOK | -50 °C | Azidodifluoromethyl phenyl sulfone | nih.gov |

| Metathesis | Aryl Iodide | NaN₃, Cu(I), Sodium Ascorbate | Not specified | Substituted Aryl Azide | wikipedia.org |

These evolving synthetic methodologies provide more efficient, safer, and versatile routes to electron-deficient aryl azides. The development of catalyst-free reactions and methods that avoid harsh reagents is a continuing trend, driven by the principles of green chemistry and the increasing demand for these specialized compounds in various scientific fields. acs.org

Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Trifluoromethylphenylazide

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful class of pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org 2,6-Dichloro-4-trifluoromethylphenylazide serves as a potent 1,3-dipole in these transformations, reacting with various unsaturated systems.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org This reaction demonstrates a significant rate acceleration of up to 10⁸ compared to the uncatalyzed version. organic-chemistry.org The reaction between this compound and terminal alkynes in the presence of a copper(I) catalyst provides a highly efficient route to 1,2,3-triazoles. mdpi.comnih.gov

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction of this compound with terminal alkynes exclusively yields the 1,4-disubstituted 1H-1,2,3-triazole regioisomer. mdpi.comnih.gov This high degree of regiocontrol is a direct consequence of the copper-catalyzed mechanism, which proceeds through a distinct pathway from the thermal Huisgen 1,3-dipolar cycloaddition that often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The formation of only the 1,4-disubstituted product has been confirmed through various analytical techniques, including ¹H- and ¹³C-NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov

The mechanism of the CuAAC is believed to involve the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide (B81097) in a stepwise manner, leading to a six-membered copper(III) metallacycle before reductive elimination to furnish the triazole product and regenerate the copper(I) catalyst. nih.govresearchgate.net While the precise structure of the catalytically active species can be complex and subject to aggregation, it is generally accepted that the formation of a copper acetylide is a crucial activation step. beilstein-journals.orgnih.gov The reaction is sensitive to the choice of copper source and ligands, which can influence the stability and reactivity of the catalytic intermediates. nih.govnih.gov For instance, the use of Cu(I) salts like CuI is common, and the reaction is often carried out in the presence of a base such as diisopropylethylamine (DIPEA). mdpi.com

The CuAAC reaction of this compound has been successfully demonstrated with a variety of terminal alkynes, showcasing its broad scope. Both aromatic and aliphatic alkynes participate effectively in the reaction, affording the corresponding 1,4-disubstituted triazoles in high yields. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature, and are tolerant of a range of functional groups. organic-chemistry.org

Below is a table summarizing the reaction of this compound with various terminal alkynes:

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-phenyl-1H- mdpi.comnih.govacs.org-triazole | 93 |

| 1-Hexyne | 4-Butyl-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazole | 85 |

| 3,3-Dimethyl-1-butyne | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-(tert-butyl)-1H- mdpi.comnih.govacs.org-triazole | 82 |

| Cyclopropylacetylene | 4-Cyclopropyl-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazole | 88 |

| Propargyl alcohol | (1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazol-4-yl)methanol | 90 |

| 4-Ethynyltoluene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-(p-tolyl)-1H- mdpi.comnih.govacs.org-triazole | 92 |

| 4-Methoxyphenylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-(4-methoxyphenyl)-1H- mdpi.comnih.govacs.org-triazole | 91 |

| 4-Chlorophenylacetylene | 4-(4-Chlorophenyl)-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazole | 89 |

| 1-Ethynylcyclohexene | 4-(Cyclohex-1-en-1-yl)-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazole | 86 |

| 2-Methyl-3-butyn-2-ol | 2-(1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazol-4-yl)propan-2-ol | 87 |

| 3-Phenyl-1-propyne | 4-Benzyl-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazole | 84 |

| 1-Ethynyl-1-cyclohexanol | 1-(1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazol-4-yl)cyclohexan-1-ol | 88 |

| Ethyl propiolate | Ethyl 1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H- mdpi.comnih.govacs.org-triazole-4-carboxylate | 90 |

| Trimethylsilylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-(trimethylsilyl)-1H- mdpi.comnih.govacs.org-triazole | 85 |

Data compiled from a study by Hu, et al. mdpi.com

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with azides to form triazoles. magtech.com.cn This catalyst-free approach is particularly valuable in biological applications where the toxicity of copper is a concern. nih.govresearchgate.net While the general principles of SPAAC are well-established, specific studies on the reaction of this compound with strained alkynes are not extensively documented in the reviewed literature. However, based on the reactivity of other organic azides, it is anticipated that this compound would readily participate in SPAAC reactions.

Beyond alkynes, 1,3-dipolar cycloadditions can occur with other dipolarophiles such as nitriles and olefins. The reaction of an azide with a nitrile can lead to the formation of tetrazoles, another important class of five-membered heterocycles. researchgate.net Similarly, the cycloaddition of azides to olefins can yield triazolines, which may subsequently undergo further transformations. While these cycloaddition manifolds are known, specific examples involving this compound with nitriles or olefins are not detailed in the primary sources consulted for this article. The reactivity in these cases would be governed by the electronic nature of both the azide and the dipolarophile. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Nitrene Formation Chemistry

The chemistry of this compound is significantly influenced by its ability to generate a highly reactive nitrene intermediate, 2,6-dichloro-4-trifluoromethylphenylnitrene, through both thermal and photochemical pathways. This nitrene is a key intermediate that can undergo a variety of subsequent reactions.

Thermal Decomposition Pathways Leading to Nitrene Intermediates

The thermal decomposition of aryl azides is a well-established method for the generation of aryl nitrenes. This process involves the extrusion of a molecule of nitrogen (N₂) upon heating. The stability of aryl azides and the temperature required for decomposition are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group and chlorine atoms present in this compound, are known to decrease the stability of the azide, thus lowering the decomposition temperature compared to unsubstituted phenyl azide.

The decomposition is understood to proceed via a concerted mechanism where the C-N bond and the N-N bond are involved in the transition state, leading directly to the formation of the singlet nitrene and dinitrogen. The presence of two ortho-chloro substituents in this compound can introduce steric strain that may further facilitate the extrusion of nitrogen.

| Aryl Azide | Decomposition Temperature (°C) |

| Phenylazide | ~160-170 |

| 4-Nitrophenylazide | ~140-150 |

| 2,6-Dichlorophenylazide | Lowered due to ortho effects |

| 4-Trifluoromethylphenylazide | Lowered due to EWG |

| This compound | Expected to be relatively low |

Note: The decomposition temperature for this compound is inferred based on the known effects of its substituents.

Photochemical Generation of Nitrenes from Aryl Azides

Photolysis provides an alternative and often milder method for the generation of nitrenes from aryl azides. nih.gov Irradiation of an aryl azide with ultraviolet (UV) light leads to the cleavage of the nitrogen-nitrogen bond and the release of molecular nitrogen, affording the corresponding aryl nitrene. This method is particularly useful as it can be carried out at lower temperatures than thermal decomposition, which can be advantageous when working with thermally sensitive substrates. nih.gov

The photochemical generation of the nitrene from this compound is expected to proceed efficiently upon irradiation at a suitable wavelength, typically in the range of 254-300 nm. The initial product of photolysis is the singlet nitrene, which is in an excited state. The singlet nitrene can then undergo intersystem crossing to the more stable triplet ground state. The reactivity of the singlet and triplet nitrenes differs, with the singlet state often undergoing concerted reactions, while the triplet state behaves more like a diradical.

A study on the photolysis of 2-azido-3,5-dichlorobiphenyl, a structurally related compound, utilized nano- and picosecond laser flash photolysis to monitor the dynamics of the resulting singlet nitrene and its rearrangement products. nih.gov This suggests that similar transient spectroscopy techniques could be employed to characterize the 2,6-dichloro-4-trifluoromethylphenylnitrene.

Intramolecular and Intermolecular Reactions of Generated Nitrenes (e.g., C-H Insertion)

Once generated, the 2,6-dichloro-4-trifluoromethylphenylnitrene is a highly reactive intermediate that can participate in a variety of intramolecular and intermolecular reactions. The presence of two ortho-chloro substituents significantly influences its reactivity, often precluding the typical ring-expansion reactions seen with unsubstituted phenylnitrene that lead to dehydroazepines.

A primary reaction pathway for aryl nitrenes is C-H bond insertion. In the absence of other reactive partners, the nitrene can undergo intermolecular C-H insertion with solvent molecules or other substrates present in the reaction mixture. For instance, photolysis of 2H-hexafluoropropyl azide in the presence of cyclohexane (B81311) leads to N-cyclohexyl-α,β,β,β-tetrafluoropropionamide after hydrolysis of the initial insertion product. rsc.org This demonstrates the capability of fluorinated nitrenes to undergo C-H insertion.

Intramolecular C-H insertion is also a possibility, although in the case of 2,6-dichloro-4-trifluoromethylphenylnitrene, the geometry is not favorable for insertion into the aromatic ring. However, if a suitable C-H bond were present on a side chain, intramolecular cyclization could occur.

Nucleophilic and Electrophilic Transformations

Beyond nitrene formation, this compound can also undergo reactions where the azide group itself acts as a reactive functional group, participating in transformations with both nucleophiles and electrophiles.

Reactions with Electron-Rich Dipolarophiles and Nucleophiles

Aryl azides are known to function as 1,3-dipoles in cycloaddition reactions with various dipolarophiles. One of the most common examples is the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. For this compound, a notable example is its reaction with terminal alkynes in the presence of a copper(I) catalyst. This reaction proceeds at room temperature and leads to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles in good yields. nih.gov This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction. nih.gov

The reaction of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with various terminal alkynes in the presence of CuI and diisopropylethylamine (DIPEA) has been reported to produce a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- nih.govaps.orgmdpi.com-triazoles. nih.gov The table below summarizes the yields for a selection of these reactions.

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-phenyl-1H- nih.govaps.orgmdpi.com-triazole | 85 |

| 1-Hexyne | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-butyl-1H- nih.govaps.orgmdpi.com-triazole | 82 |

| 3,3-Dimethyl-1-butyne | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-tert-butyl-1H- nih.govaps.orgmdpi.com-triazole | 78 |

| Trimethylsilylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-trimethylsilyl-1H- nih.govaps.orgmdpi.com-triazole | 88 |

Data sourced from Hu, H. et al. (2008). nih.gov

While the azide group is generally not susceptible to direct nucleophilic attack, the electron-withdrawing nature of the substituted phenyl ring in this compound could potentially activate it towards certain nucleophiles under specific conditions. However, specific examples of such reactions for this compound are not well-documented.

Base-Catalyzed Conversions (e.g., to Aryl Amides with Aldehydes)

A significant transformation of aryl azides is their base-catalyzed reaction with aldehydes to furnish aryl amides. This reaction provides a valuable alternative to traditional amidation methods, particularly for the synthesis of amides from electron-deficient anilines, which are poor nucleophiles. The electron-withdrawing substituents on this compound make it a suitable substrate for this type of transformation.

The proposed mechanism involves the deprotonation of the aldehyde by a base to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen of the azide in a 1,3-dipolar cycloaddition to form a triazoline intermediate. This intermediate is unstable and subsequently undergoes rearrangement with the extrusion of dinitrogen to yield the corresponding aryl amide.

This methodology has been shown to be effective for a wide range of aryl azides and aldehydes, proceeding under relatively mild conditions. For electron-deficient aryl azides, the reaction can often be carried out at temperatures between 20-140 °C. While a specific example detailing the reaction of this compound with an aldehyde is not provided in the general literature, its electronic properties strongly suggest it would be a competent substrate in this reaction. The general reaction scheme is as follows:

This reaction is particularly advantageous as it avoids the need to first reduce the azide to the corresponding aniline (B41778), which would be a weak nucleophile due to the electron-withdrawing groups.

Influence of Substituents on Reaction Pathways

The reactivity and regioselectivity of this compound are profoundly influenced by the electronic and steric properties of its substituents. The interplay between the dichloro and trifluoromethyl groups dictates the behavior of the azide moiety in chemical transformations, particularly in cycloaddition reactions.

Electronic Effects of Dichloro and Trifluoromethyl Groups on Azide Reactivity

The presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring significantly modulates the electronic character of the azide functional group. Both chlorine and the trifluoromethyl group are strongly electron-withdrawing. This inductive effect has a substantial impact on the electron density distribution within the phenylazide system.

The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. Its strong inductive (-I) effect reduces the electron density of the aromatic ring. This, in turn, influences the azide group's ability to participate in reactions. The electron-poor nature of the aromatic ring can affect the energy levels of the azide's molecular orbitals, which is a critical factor in pericyclic reactions like 1,3-dipolar cycloadditions.

Furthermore, the presence of these electron-withdrawing groups can impact the stability of transition states during a reaction. For instance, in reactions where a partial negative charge develops on the aromatic ring in the transition state, the electron-withdrawing substituents would have a stabilizing effect, thereby increasing the reaction rate. Conversely, if a positive charge develops, these groups would be destabilizing.

The following table illustrates the comparative electronic properties of relevant substituents, highlighting the potent electron-withdrawing nature of the trifluoromethyl group.

| Substituent | Hammett Sigma (σp) Value | Inductive Effect | Resonance Effect |

|---|---|---|---|

| -H | 0.00 | Neutral | Neutral |

| -Cl | 0.23 | -I (withdrawing) | +R (donating) |

| -CF3 | 0.54 | -I (strongly withdrawing) | -R (withdrawing) |

Steric Hindrance and its Impact on Regioselectivity and Reaction Rates

The two chlorine atoms at the ortho positions of this compound create significant steric hindrance around the azide functional group. This steric bulk has a profound impact on both the rate of reaction and the regioselectivity of the products formed.

As mentioned previously, one of the most intriguing consequences of this steric hindrance is the phenomenon of "steric acceleration" in certain reactions. nih.govnih.gov By forcing the azide group out of the plane of the phenyl ring, the chlorine atoms inhibit resonance, which can lead to an unexpected increase in the rate of reactions like catalyst-free 1,3-dipolar cycloadditions. nih.govnih.gov This is contrary to the conventional expectation that bulky groups near a reaction center will slow down a reaction due to steric impediment.

In addition to affecting the reaction rate, steric hindrance is a major determinant of regioselectivity, particularly in cycloaddition reactions. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound reacts with terminal alkynes to exclusively form the 1,4-disubstituted triazole regioisomer. nih.gov The formation of the 1,5-disubstituted isomer is completely suppressed. nih.gov This high regioselectivity can be attributed to the steric clash that would occur in the transition state leading to the 1,5-isomer between the bulky 2,6-dichlorophenyl group and the substituent on the alkyne. The transition state for the formation of the 1,4-isomer is sterically less demanding and therefore, energetically more favorable.

The table below provides a conceptual illustration of how the substitution pattern on a phenylazide can influence the regioselectivity of its cycloaddition with a generic terminal alkyne.

| Azide Compound | Substitution Pattern | Observed Regioisomer Ratio (1,4- vs 1,5-) | Primary Influencing Factor |

|---|---|---|---|

| Phenylazide | Unsubstituted | Mixture of 1,4- and 1,5-isomers | Electronic factors |

| 4-Nitrophenylazide | Para-substituted (electronic) | Mixture, often favoring one isomer | Primarily electronic |

| 2,6-Dichlorophenylazide | Ortho-disubstituted (steric) | Predominantly 1,4-isomer | Steric hindrance |

| This compound | Ortho- and para-substituted | Exclusively 1,4-isomer | Combined steric and electronic effects |

Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,6-dichloro-4-trifluoromethylphenylazide in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a complete picture of the compound's architecture can be assembled.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the phenyl ring contains two protons. Due to the symmetrical substitution pattern of the ring (chlorine atoms at positions 2 and 6), these two protons are chemically and magnetically equivalent. Consequently, they resonate at the same frequency, resulting in a single signal (a singlet) in the ¹H NMR spectrum. This signal typically appears in the aromatic region, downfield from 7.0 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents.

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic C-H | ~7.77 | Singlet (s) |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Due to the molecule's symmetry, the six carbons of the phenyl ring produce only four distinct signals. The carbon atom of the trifluoromethyl group (CF₃) also produces a characteristic signal, which is split into a quartet due to coupling with the three fluorine atoms. The chemical shifts are influenced by the attached atoms and functional groups. For instance, carbons bonded to the electronegative chlorine atoms and the azide (B81097) group are shifted to different extents, as is the carbon bearing the trifluoromethyl group.

| Carbon Environment | Chemical Shift (δ) ppm (Predicted) | Quarternary/Tertiary | Key Couplings |

| C-N₃ | ~140.0 | Quarternary | - |

| C-Cl | ~136.0 | Quarternary | - |

| C-H | ~125.8 | Tertiary | ¹J(C,H) |

| C-CF₃ | ~133.6 | Quarternary | Quartet (q), ¹J(C,F) ≈ 34 Hz |

| CF₃ | ~121.8 | Quarternary | Quartet (q), ¹J(C,F) ≈ 272 Hz |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp and easily interpretable spectra. For this compound, the three fluorine atoms of the trifluoromethyl group are equivalent. Therefore, they produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring and is typically found in a specific region of the fluorine NMR spectrum.

| Fluorine Environment | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| Ar-CF₃ | ~ -63.0 | Singlet (s) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide (–N₃) group. This peak is typically observed in the range of 2100 to 2160 cm⁻¹, a region of the spectrum that is relatively free from other common functional group absorptions, making it a highly reliable indicator of the azide's presence. Other bands in the spectrum correspond to C-Cl stretching, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| Azide (N₃) Asymmetric Stretch | 2120 - 2140 | Strong, Sharp |

| Aromatic C=C Stretch | 1550 - 1600 | Medium |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the final triazole products synthesized from this compound has been reported, the specific crystal structure of the azide intermediate itself is not widely available. mdpi.com If a suitable single crystal were analyzed, the data would reveal the planarity of the phenyl ring and the geometry of the C-N₃ bond. It would also show the spatial orientation of the bulky chlorine atoms and the trifluoromethyl group relative to the azide moiety, which can be sterically significant in subsequent reactions. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation patterns. For this compound (C₇H₂Cl₂F₃N₃), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. A key fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in a prominent fragment ion peak at [M-28]⁺, corresponding to the formation of a highly reactive nitrene intermediate. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., Time-Resolved IR, UV-Vis)

Advanced spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions, offering profound insights into reaction kinetics, mechanisms, and the transient intermediates involved. For a compound such as this compound, these methods are particularly crucial for elucidating the complex photochemical and thermal decomposition pathways. Techniques like time-resolved infrared (TRIR) and ultraviolet-visible (UV-Vis) spectroscopy allow for the observation of short-lived species on timescales ranging from femtoseconds to seconds.

The photochemistry of aryl azides, including this compound, is characterized by the formation of highly reactive nitrene intermediates upon photolysis. Real-time spectroscopic monitoring is essential to directly observe the formation and subsequent reactions of these transient species.

Time-Resolved Infrared (TRIR) Spectroscopy

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving changes in the vibrational modes of molecules. By probing the infrared spectrum at various time delays after reaction initiation (e.g., by a laser pulse), TRIR can provide structural information about transient intermediates and track their formation and decay kinetics.

In the context of this compound, TRIR spectroscopy would be instrumental in monitoring the disappearance of the characteristic azide (–N₃) asymmetric stretching band, typically found in the 2100-2150 cm⁻¹ region, and the concurrent appearance of new vibrational bands corresponding to the formation of the singlet and triplet nitrene intermediates, as well as any subsequent rearrangement or reaction products.

While specific TRIR data for this compound is not extensively available in the public domain, studies on analogous aryl azides provide a framework for the expected observations. For instance, upon photolysis, the decay of the azide signal would be accompanied by the growth of signals corresponding to the phenylnitrene and any subsequent products.

Hypothetical TRIR Monitoring of this compound Photolysis

| Time (picoseconds) | Azide Asymmetric Stretch (cm⁻¹) Intensity | Phenylnitrene Intermediate (cm⁻¹) Intensity |

| 0 | High | None |

| 10 | Decreasing | Increasing |

| 50 | Low | Peaked |

| 100 | Very Low | Decreasing |

| 500 | None | Low/None |

This table is illustrative and based on typical reaction profiles of similar aryl azides. Specific wavenumbers and kinetics would need to be determined experimentally for this compound.

Time-Resolved Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-resolved ultraviolet-visible (UV-Vis) spectroscopy, often employed in the form of transient absorption spectroscopy, is another critical tool for real-time reaction monitoring. This technique is particularly sensitive to changes in electronic structure, making it ideal for detecting and characterizing transient species with distinct electronic absorptions, such as excited states and reactive intermediates.

Upon photoexcitation of an aryl azide like this compound, transient absorption spectroscopy can monitor the decay of the initial excited state of the azide and the subsequent formation of the singlet nitrene. The singlet nitrene can then undergo intersystem crossing to the triplet state, or react to form other products, all of which can be monitored if they possess unique UV-Vis absorption signatures.

Research on similar compounds, such as 3,5-dichloro-2-biphenyl azide, has demonstrated the power of this technique. Laser flash photolysis of this compound in pentane (B18724) resulted in a broad, intense transient absorption in the visible region (400-500 nm) within 15 nanoseconds, which was attributed to the formation of a transient intermediate. The decay of this absorption was concurrent with the formation of the final carbazole (B46965) product.

Anticipated Transient Absorption Data for this compound

| Intermediate Species | Wavelength of Maximum Absorption (λmax, nm) | Lifetime (τ) |

| Singlet Phenylnitrene | ~350 - 450 | Nanoseconds (ns) |

| Triplet Phenylnitrene | ~300 - 400 | Microseconds (µs) |

This data is projected based on studies of other halogenated and trifluoromethyl-substituted phenyl azides. Actual values would require experimental verification.

The detailed research findings from such advanced spectroscopic studies would provide a comprehensive picture of the reaction dynamics of this compound, from the initial photoexcitation event to the formation of stable products. This information is invaluable for understanding the reactivity of this compound and for its potential applications in various fields of chemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine various properties of 2,6-dichloro-4-trifluoromethylphenylazide, from its stable conformation to its spectroscopic signatures.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a key structural feature is the steric hindrance caused by the two bulky chlorine atoms in the ortho-positions relative to the azide (B81097) group. This steric strain is expected to force the azide group and the trifluoromethyl group to be non-planar with the phenyl ring.

Conformational analysis involves exploring different spatial arrangements of the atoms (conformers) to identify the global minimum on the potential energy surface. DFT calculations can predict the bond lengths, bond angles, and dihedral angles that characterize this most stable structure.

Table 1: Predicted Geometrical Parameters for this compound from DFT Optimization Note: Specific calculated values for this molecule are not available in the reviewed literature. This table illustrates the parameters that would be determined.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | Carbon-Chlorine bond length | To be calculated |

| C-C (ring) | Aromatic Carbon-Carbon bond length | To be calculated |

| C-CF₃ | Bond length between ring and CF₃ group | To be calculated |

| C-N₃ | Bond length between ring and azide group | To be calculated |

| N-N (azide) | Nitrogen-Nitrogen bond lengths in azide | To be calculated |

| **Bond Angles (°) ** | ||

| C-C-Cl | Angle involving ortho-chlorine | To be calculated |

| C-C-N₃ | Angle involving azide substituent | To be calculated |

| N-N-N | Angle within the azide group | To be calculated |

| Dihedral Angles (°) | ||

| Cl-C-C-N₃ | Torsion angle showing ring planarity | To be calculated |

| C-C-N-N | Torsion angle of azide group vs. ring | To be calculated |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound dictate its behavior as a reactant, particularly in the 1,3-dipolar cycloaddition reactions it is known to participate in.

HOMO : The HOMO is the outermost orbital containing electrons. A higher energy HOMO indicates a greater willingness to donate electrons, making the molecule a better nucleophile.

LUMO : The LUMO is the innermost orbital without electrons. A lower energy LUMO signifies a greater ability to accept electrons, making the molecule a better electrophile.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

DFT calculations can determine the energies of these orbitals and visualize their electron density distributions, revealing the most likely sites for nucleophilic or electrophilic attack. For an azide, the HOMO is typically localized on the azide group, while the electron-withdrawing chloro and trifluoromethyl groups lower the energy of the LUMO on the aromatic ring.

Table 2: Frontier Molecular Orbital Properties for this compound Note: Specific calculated values for this molecule are not available in the reviewed literature. This table illustrates the properties that would be determined.

| Property | Symbol | Significance | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | To be calculated |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | To be calculated |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | To be calculated |

To understand how a chemical reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. DFT calculations are used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔE‡).

For the 1,3-dipolar cycloaddition of this compound with an alkyne, DFT studies can model the entire reaction coordinate. A lower activation energy indicates a faster reaction. Computational studies on the general copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction suggest that the catalyst lowers the activation energy barrier significantly compared to the uncatalyzed thermal reaction. A detailed DFT study of the reaction with this specific azide would elucidate the precise mechanism and the factors controlling its rate.

DFT calculations can predict various spectroscopic properties, which serve as a powerful tool for structure verification when compared with experimental data.

Vibrational Frequencies : The calculation of vibrational frequencies from the optimized geometry can predict the infrared (IR) and Raman spectra. The predicted frequencies correspond to specific molecular motions (stretching, bending) and can be compared with experimental spectra to confirm the structure and identify characteristic peaks, such as the asymmetric stretch of the azide group.

NMR Chemical Shifts : By calculating the magnetic shielding tensors, DFT can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra, which is a primary method for molecular structure elucidation.

Quantum Chemical Studies on Reaction Mechanisms

Beyond DFT, other quantum chemical methods can provide a deeper understanding of reaction mechanisms. For the cycloaddition reactions involving this compound, these studies can clarify whether the reaction proceeds through a concerted (bonds form simultaneously) or a stepwise (intermediate is formed) mechanism. Calculations on the general azide-alkyne cycloaddition have shown that the mechanism can be complex, and theoretical studies specific to this substituted azide would reveal how the bulky and electron-withdrawing groups influence the reaction pathway and regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazole products).

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects

While quantum chemical methods typically model molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations can study the behavior of molecules over time in an explicit solvent environment. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, DMSO) and calculating the forces between all atoms to simulate their motion.

These simulations are crucial for:

Analyzing Conformational Dynamics : MD can show how the molecule flexes and changes shape over time at a given temperature, providing insight into its conformational flexibility.

Investigating Solvent Effects : The solvent can significantly impact reaction rates and mechanisms. MD simulations can reveal the specific interactions between the azide and surrounding solvent molecules, such as hydrogen bonding, and how this solvation shell influences the accessibility of the reactive azide group. This provides a more realistic picture of the reaction environment than gas-phase calculations alone.

Application of Advanced Models (e.g., Distortion/Interaction Activation Strain Model)

Computational chemistry provides powerful tools to elucidate the intricacies of chemical reactivity. Among the advanced models used to understand reaction barriers and mechanisms, the Distortion/Interaction Activation Strain Model (DIASM), also known as the Activation Strain Model (ASM), offers significant insights. This model deconstructs the potential energy surface along a reaction coordinate into two primary components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int).

While the application of the Distortion/Interaction Activation Strain Model provides a detailed understanding of reaction kinetics and mechanisms, a specific analysis of "this compound" using this model is not available in the current scientific literature. Such a study would be invaluable for rationalizing its reactivity in various chemical transformations, for instance, in [3+2] cycloaddition reactions, which are characteristic of azides.

A hypothetical application of the DIASM to a reaction involving this compound would involve computationally modeling the reaction pathway. This would allow for the calculation of the geometries and energies of the reactants, transition state, and products. From these data, the activation strain and interaction energy could be derived along the entire reaction coordinate.

The analysis would likely focus on how the sterically demanding and electronically withdrawing chloro and trifluoromethyl substituents on the phenyl ring influence both the strain and interaction components of the activation barrier. For example, the substituents could increase the strain energy required to bend the azide group into the transition state geometry. Simultaneously, they would modulate the frontier molecular orbitals (HOMO and LUMO) of the azide, thereby affecting the orbital interaction component of the interaction energy.

Although specific data for this compound is absent, data from computational studies on structurally related compounds can offer some perspective. For instance, studies on substituted phenols using Density Functional Theory (DFT) have provided insights into their molecular geometries, HOMO-LUMO energy gaps, and charge distributions. These fundamental properties are crucial inputs for and are directly related to the components analyzed in the DIASM.

A detailed DIASM study on this compound would provide a quantitative and chemically intuitive picture of its reactivity, guiding the design of new reactions and applications for this compound. The lack of such a study in the literature highlights a potential area for future computational research.

Applications and Derivatization in Advanced Chemical Synthesis

Key Intermediate in the Synthesis of Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H--Triazoles

2,6-Dichloro-4-trifluoromethylphenylazide is a pivotal precursor in the synthesis of a diverse range of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H--triazoles. These triazole derivatives are of significant interest in medicinal chemistry and agrochemistry due to their broad spectrum of biological activities. The synthesis is primarily achieved through the 1,3-dipolar cycloaddition reaction between the azide (B81097) and various alkynes.

Diversification of Triazole Analogues for Specific Chemical Purposes

The 1,3-dipolar cycloaddition of this compound with terminal alkynes is a highly efficient method for creating a library of 1,4-disubstituted triazole analogues. This reaction, often catalyzed by copper(I) salts, allows for the introduction of a wide variety of substituents at the 4-position of the triazole ring, enabling the fine-tuning of the molecule's properties for specific applications. The versatility of the alkyne component is a key feature of this synthetic strategy, as it permits the incorporation of alkyl, aryl, and other functional groups, leading to a diverse array of triazole derivatives.

The resulting 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl/aryl-1H--triazoles have been investigated for their potential as biologically active compounds. The presence of the 2,6-dichloro-4-trifluoromethylphenyl moiety is a common feature in many commercial pesticides and pharmaceuticals, and its incorporation into the triazole scaffold is a promising strategy for the development of new agrochemicals and therapeutic agents.

Development of Regioselective Synthesis Pathways for Triazole Derivatives

A significant advantage of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This level of control is crucial in the synthesis of complex molecules where specific substitution patterns are required for biological activity. The reaction proceeds under mild conditions, typically at room temperature, and affords the desired products in good to excellent yields.

The regioselectivity of the CuAAC reaction with this compound has been demonstrated with a variety of terminal alkynes, as summarized in the table below.

Table 1: Regioselective Synthesis of 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-alkyl/aryl-1H--triazoles

| Alkyne Reactant | 4-Substituent on Triazole Ring | Yield (%) | Reference |

|---|---|---|---|

| Phenylacetylene | Phenyl | 92 | |

| 1-Hexyne | Butyl | 85 | |

| 1-Octyne | Hexyl | 88 |

Precursor for Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazolines)

Beyond the synthesis of triazoles, this compound can be envisioned as a precursor for other important nitrogen-containing heterocycles, such as pyrazoles and triazolines. The synthesis of pyrazoles typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. While the direct conversion of the azide to a hydrazine might be a multi-step process, the related (2,6-dichloro-4-trifluoromethyl)phenylhydrazine is a known reactant for pyrazole (B372694) synthesis. This hydrazine, which can be synthesized from the corresponding aniline (B41778), reacts with various precursors to yield 1-(2,6-dichloro-4-trifluoromethyl)phenyl-substituted pyrazoles.

For instance, the Vilsmeier-Haack reaction of hydrazones derived from (2,6-dichloro-4-trifluoromethyl)phenylhydrazine provides an efficient route to 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehydes.

The synthesis of triazolines from aryl azides is also a well-established transformation, typically proceeding through a [3+2] cycloaddition with an alkene. Although specific examples utilizing this compound in triazoline synthesis are not extensively documented in the readily available literature, the general reactivity of aryl azides suggests its potential in this area.

Utility in Materials Science and Functionalization

The photoreactive nature of the aryl azide group in this compound opens up possibilities for its application in materials science, particularly in the modification of polymers and surfaces. Upon exposure to UV light, aryl azides generate highly reactive nitrene intermediates that can undergo a variety of insertion and addition reactions.

Incorporation into Polymer Systems via Nitrene-Based Crosslinking

Aryl azides are known to be effective photo-crosslinking agents for polymers. When a polymer is blended with an aryl azide and exposed to UV radiation, the in situ generated nitrene can insert into C-H bonds of the polymer chains, leading to the formation of covalent crosslinks. This process can significantly alter the mechanical and thermal properties of the polymer, such as increasing its strength, modulus, and thermal stability. While specific studies on the use of this compound for this purpose are not prominent, the fundamental reactivity of the aryl azide moiety suggests its potential as a crosslinking agent for a variety of polymer systems. The electron-withdrawing chloro and trifluoromethyl substituents may influence the photoreactivity of the azide and the properties of the resulting crosslinked material.

Functionalization of Nanomaterials and Surfaces

The high reactivity of the nitrene generated from this compound also makes it a candidate for the functionalization of nanomaterials and surfaces. This "grafting to" approach allows for the covalent attachment of the 2,6-dichloro-4-trifluoromethylphenyl group to a variety of substrates, including those with relatively inert surfaces. This surface modification can be used to alter the hydrophobicity, chemical resistance, and biocompatibility of materials. For example, the functionalization of nanoparticles with this compound could lead to novel materials with tailored properties for applications in electronics, catalysis, and biomedical devices. As with polymer crosslinking, the specific application of this compound in this area requires further investigation, but the underlying chemical principles are well-established for other aryl azides.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H--triazole |

| 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-alkyl/aryl-1H--triazole |

| (2,6-Dichloro-4-trifluoromethyl)phenylhydrazine |

| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde |

| Phenylacetylene |

| 1-Hexyne |

| 1-Octyne |

Design of Electrophilic Azides for Specialized Reactivities

The design of an electrophilic azide is centered on diminishing the electron density of the azide moiety, thereby enhancing its reactivity towards electron-rich reaction partners. In this compound, the phenyl ring is heavily substituted with potent electron-withdrawing groups: two chlorine atoms in the ortho positions and a trifluoromethyl group in the para position. This strategic substitution pattern is crucial for tailoring its reactivity.

The trifluoromethyl group, a strong electron-withdrawing substituent, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. This electronic modification makes the azide more susceptible to nucleophilic attack and enhances its participation in inverse electron-demand cycloaddition reactions. synaffix.comnih.gov Computational studies have shown that such electron-deficient aryl azides exhibit accelerated reaction kinetics in strain-promoted azide-alkyne cycloadditions (SPAAC) with aliphatic cyclooctynes. synaffix.comnih.gov This is attributed to an inverse electron-demand mechanism where the interaction between the LUMO of the azide and the Highest Occupied Molecular Orbital (HOMO) of the alkyne is dominant. synaffix.comnih.gov

The presence of two chlorine atoms in the ortho positions introduces significant steric hindrance around the azide functional group. This steric bulk can be exploited to control the regioselectivity of cycloaddition reactions, favoring the formation of specific isomers. For instance, in copper-catalyzed azide-alkyne cycloadditions (CuAAC), the reaction of this compound with terminal alkynes yields exclusively 1,4-disubstituted 1,2,3-triazoles. nih.gov The bulky ortho-chloro substituents likely disfavor the transition state leading to the 1,5-disubstituted isomer, thus ensuring high regioselectivity. nih.gov

The combination of these electronic and steric factors in this compound leads to specialized reactivities. Beyond the enhanced rates in SPAAC, this azide is a valuable tool for synthesizing sterically hindered triazoles that can serve as precursors for complex molecular architectures. nih.gov The electron-deficient nature of the resulting triazole ring can also influence its subsequent chemical transformations.

Furthermore, the high electrophilicity of this azide allows it to participate in reactions beyond traditional cycloadditions. For example, electron-deficient aryl azides can react with enolates generated from aldehydes under basic conditions to form triazoline intermediates, which can then rearrange to furnish aryl amides. rsc.org This transformation provides a novel route to amides that is particularly efficient for highly electron-deficient systems. rsc.org

Role in Catalytic Transformations

The derivatives of this compound, particularly the 1,2,3-triazoles formed via cycloaddition reactions, are emerging as important components in the design of novel catalytic systems. Their unique electronic and structural features make them suitable for applications in metal-catalyzed C-H functionalization and as ligand precursors.

Participation in Metal-Catalyzed C-H Functionalization

While direct participation of this compound in C-H functionalization is not extensively documented, the triazole derivatives obtained from it can play a crucial role as directing groups in such transformations. The 1,2,3-triazole moiety is a versatile directing group in transition metal-catalyzed C-H activation, facilitating the functionalization of otherwise inert C-H bonds. mdpi.comnih.gov

The nitrogen atoms within the triazole ring can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond and enabling its selective activation. This directed approach offers a powerful strategy for the efficient and regioselective synthesis of complex molecules. Recent research has highlighted the use of triazoles as directing groups in iron-catalyzed C-H functionalization reactions, presenting a more sustainable alternative to precious metal catalysts. mdpi.comnih.gov The modular synthesis of these triazole directing groups, which can be readily prepared from azides like this compound, allows for fine-tuning of their steric and electronic properties to optimize catalytic efficiency and selectivity. mdpi.com

The electron-withdrawing nature of the 2,6-dichloro-4-trifluoromethylphenyl substituent on the triazole ring can influence the coordination properties of the triazole and the reactivity of the metal center, potentially leading to novel catalytic activities.

Applications as Ligand Precursors or Components in Catalyst Systems

The 1,2,3-triazoles synthesized from this compound are valuable precursors for the development of novel ligands for catalysis. The triazole ring itself can act as a ligand, coordinating to metal centers through its nitrogen atoms. eurjchem.comresearchgate.net Furthermore, the triazole scaffold can be functionalized to introduce other donor atoms, such as phosphorus, leading to the creation of multidentate ligands.

A significant application lies in the synthesis of 1,2,3-triazole-based phosphine (B1218219) ligands. beilstein-journals.orgresearchgate.netrsc.org These "click-phosphine" ligands are readily synthesized by introducing a phosphine moiety onto the triazole ring. beilstein-journals.org The modularity of the click chemistry approach allows for the creation of a diverse library of ligands with varying steric and electronic properties by simply changing the alkyne or azide starting materials.

For example, a triazole derived from this compound can be lithiated and subsequently reacted with a chlorophosphine to generate a triazolylphosphine ligand. beilstein-journals.org The resulting P,N-ligands can chelate to transition metals, forming stable complexes that have shown catalytic activity in various organic transformations. rsc.org The combination of the electron-rich phosphine donor and the nitrogen atoms of the triazole ring provides a unique electronic environment around the metal center, influencing its catalytic performance.

These triazole-based ligands and their metal complexes have been explored as catalysts in a range of reactions, including cross-coupling reactions and reductions. nih.govscilit.commdpi.com The sterically demanding and electronically modified environment provided by the 1-(2,6-dichloro-4-trifluoromethylphenyl) group can impart specific selectivities and activities to the catalytic system.

Below is a table summarizing the reactivity of this compound in a copper-catalyzed azide-alkyne cycloaddition reaction. nih.gov

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-phenyl-1H-1,2,3-triazole | 95 |

| 1-Octyne | 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-hexyl-1H-1,2,3-triazole | 89 |

| Propargyl alcohol | (1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazol-4-yl)methanol | 92 |

| 3-Phenyl-1-propyne | 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(phenethyl)-1H-1,2,3-triazole | 90 |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of aryl azides often involves diazotization of anilines followed by substitution with an azide (B81097) salt. While effective, these methods can generate hazardous intermediates and byproducts. Future research should prioritize the development of greener synthetic pathways to 2,6-dichloro-4-trifluoromethylphenylazide.

Key areas of investigation include:

Catalyst-Free and Mild Condition Syntheses: Research into methods that avoid harsh reagents and metal catalysts is crucial. One promising approach involves the use of arenediazonium tosylates, which are more stable and safer to handle than conventional diazonium salts. organic-chemistry.org These can react with sodium azide in water at room temperature, offering a simple, high-yielding, and environmentally friendly alternative that minimizes toxic byproducts. organic-chemistry.org

Water-Based Synthesis: Optimizing synthesis in aqueous media is a core principle of green chemistry. Reinvestigating and optimizing historical methods, such as the reaction of diazonium salts with hydroxylammonium chloride in water, could lead to robust, scalable, and "green" procedures for preparing aryl azides. rsc.org